molecular formula C16H14O6 B1215608 Marsupsin CAS No. 83889-80-9

Marsupsin

Cat. No.: B1215608
CAS No.: 83889-80-9
M. Wt: 302.28 g/mol
InChI Key: IQTGAKWQIFFPQX-MRXNPFEDSA-N
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Description

Marsupsin, also known as carpusin, is a secondary metabolite that belongs to the class of organic compounds known as auronols . These are aurone flavonoids in which the pyran ring of the aurone skeleton carries a hydroxyl group at the 2-position . It is found in the heartwood of Pterocarpus marsupium and exhibits antihyperglycemic and antihyperlipidemic activities .


Synthesis Analysis

The synthesis of this compound-phospholipid complex has been achieved by mechanical dispersion method . This method was used in an attempt to increase the bioavailability of this compound . The synthesis of the dimethyl ether of this compound has also been reported, starting from phloroglucinol .


Molecular Structure Analysis

This compound has a molecular formula of C16H14O6 . Its average mass is 302.279 Da and its monoisotopic mass is 302.079041 Da . The complex formation of this compound with phospholipids was confirmed by transmission electron microscopy (TEM), IR, 1H-NMR and RP-HPLC analysis .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 594.9±50.0 °C at 760 mmHg, and a flash point of 226.5±23.6 °C . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.34 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Marsupsin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4,6-trimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 2,4,6-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2,4,6-trimethoxychalcone.", "Step 2: Reduction of 2,4,6-trimethoxychalcone using sodium borohydride to form 2,4,6-trimethoxychalcone-4-hydroxy-3-methoxybenzyl.", "Step 3: Acetylation of 2,4,6-trimethoxychalcone-4-hydroxy-3-methoxybenzyl using acetic anhydride and sulfuric acid to form 2,4,6-trimethoxychalcone-4-acetoxy-3-methoxybenzyl.", "Step 4: Methylation of 2,4,6-trimethoxychalcone-4-acetoxy-3-methoxybenzyl using methyl iodide and sodium hydroxide to form Marsupsin." ] }

83889-80-9

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2R)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1

InChI Key

IQTGAKWQIFFPQX-MRXNPFEDSA-N

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)[C@](O2)(CC3=CC=C(C=C3)O)O)O

SMILES

COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O

synonyms

marsupsin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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